1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases like sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It is explored for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyridine Derivatives: Compounds with pyridine rings are common in medicinal chemistry and have diverse applications.
Imidazole Derivatives: Imidazole-containing compounds are known for their roles in enzyme inhibition and as building blocks in organic synthesis.
Uniqueness
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N6O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C21H20N6O2/c1-3-18-25-21(29-26-18)16-7-8-19(22-11-16)27-12-17(24-13-27)20(28)23-10-15-6-4-5-14(2)9-15/h4-9,11-13H,3,10H2,1-2H3,(H,23,28) |
InChI Key |
YTMXTNLWYDBMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC(=C4)C |
Origin of Product |
United States |
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